Stannane, trihexyl-
Description
Overview of Organotin Compounds in Academic Research
Organotin compounds, also known as stannanes, are chemical compounds containing at least one tin-carbon bond. sigmaaldrich.com This class of organometallic compounds has been a subject of extensive research due to their diverse applications, ranging from catalysis in organic synthesis to materials science. sigmaaldrich.comnumberanalytics.com In academic research, organotin reagents are pivotal for creating complex natural products and new chemical structures. sigmaaldrich.com The versatility of organotin chemistry continues to drive research in organometallic chemistry, with applications in pharmacological, agrochemical, and polymerization fields. sigmaaldrich.com
Historical Context of Stannane Synthesis and Applications
The field of organotin chemistry dates back to 1849, with the isolation of diethyltin (B15495199) diiodide by Edward Frankland. wikipedia.orglupinepublishers.com A significant leap in the synthesis of these compounds came with the discovery of Grignard reagents, which facilitated the formation of tin-carbon bonds. wikipedia.org The industrial-scale preparation of organotin compounds typically involves the alkylation of tin(IV) chloride (SnCl4) with organo-magnesium or organo-aluminum compounds. lupinepublishers.comresearchgate.net Historically, organotin compounds have been utilized as stabilizers for polyvinyl chloride (PVC), agrochemicals, biocides, and wood preservatives. lupinepublishers.com
Classification of Organotin Compounds with Emphasis on Trisubstituted Stannanes
Organotin compounds are generally classified based on the number of organic groups attached to the tin atom: R4Sn, R3SnX, R2SnX2, and RSnX3, where R is an organic group and X is typically a halide or other anionic group. inchem.orgtuvsud.com
Tetra-substituted (R4Sn): Primarily used as intermediates in the synthesis of other organotin compounds. inchem.org
Tri-substituted (R3SnX): These compounds, including trihexylstannane, are notable for their biological activities. inchem.orgontosight.ai Trisubstituted organotin compounds like tributyltin (TBT) and triphenyltin (B1233371) (TPT) have historically been used as biocides. europa.eu
Di-substituted (R2SnX2): Widely used as heat stabilizers for PVC and as catalysts in the production of polyurethane foams. inchem.orgtuvsud.com
Mono-substituted (RSnX3): Have found limited application but are used as stabilizers in PVC films. inchem.org
Trihexylstannane falls under the category of trisubstituted organotin compounds, which are a significant focus of research due to their unique chemical reactivity and potential applications. ontosight.aievitachem.com
Properties
CAS No. |
59061-51-7 |
|---|---|
Molecular Formula |
C18H39Sn |
Molecular Weight |
374.2 g/mol |
InChI |
InChI=1S/3C6H13.Sn/c3*1-3-5-6-4-2;/h3*1,3-6H2,2H3; |
InChI Key |
AYVFJPRMOZTEOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Sn](CCCCCC)CCCCCC |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Trihexylstannane
Organometallic Reactivity of Trihexylstannane
The organometallic reactivity of trihexylstannane is fundamentally influenced by the nature of its tin-carbon and tin-hydrogen bonds. These characteristics underpin its utility in a variety of chemical transformations.
Tin-Carbon Bond Reactivity in Organotin Chemistry
The tin-carbon (Sn-C) bond in trihexylstannane, while weaker than a carbon-carbon or carbon-silicon bond, is relatively non-polar. gelest.com This non-polarity confers stability in the presence of air and moisture, as well as many nucleophilic species. gelest.com The typical Sn-C bond length is approximately 2.1 Å. evitachem.com
Cleavage of the Sn-C bond can be initiated by various agents, including halogens, mineral acids, and metal halides. gelest.com The reactivity of these bonds is influenced by the nature of the organic groups attached to the tin atom; aryl, allyl, and vinyl groups are more readily cleaved than alkyl groups. gelest.com Furthermore, within alkyl groups, lower alkyl groups are more easily cleaved than higher alkyl groups like hexyl groups. gelest.com This differential reactivity allows for selective transformations in organic synthesis.
The general reactivity of organotin compounds, including trihexylstannane, is dictated by the stability of the C-Sn bond, the lability of the group attached to tin (in this case, hydrogen), and the capacity of tin to expand its coordination number beyond four. gelest.com This expansion is possible due to the large size of the tin atom and the availability of low-lying empty 5d atomic orbitals. gelest.com
Lewis Acidity and Coordination in Reaction Pathways
Organometallic compounds that are electron-deficient, a category that can include organotin species under certain conditions, can act as Lewis acids due to the presence of unoccupied orbitals on the metal atom. libretexts.org Lewis acids are defined as electron-pair acceptors. libretexts.org While organoaluminum and organoboron compounds are classic examples, the larger tin atom in trihexylstannane can also exhibit Lewis acidic character, allowing it to coordinate with Lewis bases. gelest.comlibretexts.orguni-due.de This coordination can facilitate various reaction pathways.
In the context of catalysis, the Lewis acidity of an organometallic compound can be crucial. For instance, in certain glycosylation reactions, the catalytic activity is driven by the flexible change in the coordination number of the metal center, a principle that can be extended to organotin compounds. nih.gov The coordination of a substrate to the tin center can activate it for subsequent reactions. This interaction is central to the role of trihexylstannane in certain catalytic cycles, where it may coordinate with other species in the reaction mixture to facilitate the desired transformation.
Role of Trihexylstannane in Radical Processes
Trihexylstannane is a well-established reagent in radical chemistry, primarily due to the ability of the tin-hydrogen bond to undergo homolytic cleavage and generate a trihexylstannyl radical ((C₆H₁₃)₃Sn•). evitachem.com This radical is a key intermediate in a variety of useful synthetic transformations.
Tin-Mediated Radical Dehalogenation Mechanisms
Trihexylstannane is an effective reagent for the dehalogenation of organic halides, a process that proceeds via a radical chain mechanism. libretexts.org The reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN), which upon heating, generates radicals that abstract the hydrogen atom from trihexylstannane to form the trihexylstannyl radical. libretexts.org
The propagation steps of the chain reaction are as follows:
The trihexylstannyl radical reacts with an organic halide (R-X), abstracting the halogen atom to form a stable trihexyltin halide ((C₆H₁₃)₃SnX) and an organic radical (R•). libretexts.org
The newly formed organic radical then abstracts a hydrogen atom from another molecule of trihexylstannane, yielding the dehalogenated organic product (R-H) and regenerating the trihexylstannyl radical, which can then continue the chain reaction. libretexts.org
This method is applicable to a wide range of alkyl and aryl halides and is valued for its efficiency and functional group tolerance. organic-chemistry.org
Radical Additions and Cyclizations Involving Trihexylstannane
The trihexylstannyl radical can also initiate radical addition reactions to carbon-carbon multiple bonds. libretexts.org In these reactions, the stannyl (B1234572) radical adds to an alkene or alkyne, generating a new carbon-centered radical. This radical can then participate in subsequent reactions, such as hydrogen atom abstraction from trihexylstannane to complete the addition process, or it can undergo intramolecular cyclization. libretexts.org
Radical cyclization is a powerful method for the formation of five- and six-membered rings. libretexts.org The process typically involves the generation of a radical on a molecule containing an appropriately positioned double or triple bond. The radical adds intramolecularly to the multiple bond, forming a cyclic radical, which is then quenched by hydrogen atom abstraction from trihexylstannane. chemrxiv.orgmdpi.com These radical-mediated cyclizations have been widely employed in the synthesis of complex organic molecules. beilstein-journals.orgnih.gov
Mechanistic Investigations in Cross-Coupling Reactions
Trihexylstannane is a key component in Stille cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. libretexts.org These reactions are typically catalyzed by palladium(0) complexes. evitachem.comlibretexts.org The general mechanism for the Stille reaction involving trihexylstannane can be broken down into a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govnumberanalytics.com
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to the palladium(0) catalyst (Pd(0)Lₙ), forming a palladium(II) intermediate (R¹-Pd(II)(X)Lₙ). numberanalytics.comwikipedia.org
Transmetalation: In this crucial step, the organic group from trihexylstannane (R²) is transferred to the palladium(II) center. Trihexylstannane coordinates with the palladium complex, and the hexyl group is exchanged for the halide on the palladium, resulting in a new palladium(II) intermediate (R¹-Pd(II)(R²)Lₙ) and trihexyltin halide as a byproduct. evitachem.comlibretexts.orgnumberanalytics.com
Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) center, forming the desired cross-coupled product (R¹-R²) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. numberanalytics.comwikipedia.org
Mechanistic studies, often employing a combination of experimental techniques and computational methods, have been instrumental in elucidating the finer details of these catalytic cycles, including the nature of the intermediates and the factors influencing reaction rates and selectivity. nih.govuit.norsc.org
Transmetalation Pathways in Palladium Catalysis
A crucial step in many palladium-catalyzed cross-coupling reactions, such as the Stille reaction, is transmetalation. libretexts.org This process involves the transfer of an organic group, in this case, a hexyl group, from the tin atom to the palladium catalyst. The general catalytic cycle for these reactions typically involves three main stages: oxidative addition, transmetalation, and reductive elimination. libretexts.orglumenlearning.com
In the context of trihexylstannane, the transmetalation step follows the oxidative addition of an organic halide to a Pd(0) complex. This forms a Pd(II) intermediate. libretexts.org Subsequently, trihexylstannane interacts with this intermediate, leading to the exchange of the hexyl group for the halide on the palladium center. libretexts.org This generates a new diorganopalladium(II) complex, which then undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the Pd(0) catalyst. libretexts.org
The precise mechanism of transmetalation can be influenced by the nature of the ligands on the palladium and the solvent. nih.gov For instance, in some palladium-catalyzed reactions, the dissociation of a ligand from the palladium complex may be necessary to create a vacant coordination site for the transmetalation to occur. nih.gov
Comparative Reactivity with Related Organometallic Species (e.g., Silanes)
The reactivity of organostannanes like trihexylstannane is often compared to other organometallic reagents, such as organosilanes, in palladium-catalyzed cross-coupling reactions. While both can serve as sources of organic groups, their reactivity profiles differ.
In a density functional theory (DFT) study of a palladium-catalyzed cross-coupling reaction involving silacycles, transmetalation was identified as the rate-determining step. rsc.org The study highlighted that the steric effects of the nucleophile play a significant role in the reaction's progress. rsc.org While this study did not directly involve trihexylstannane, it provides a framework for understanding the factors that govern the reactivity of such organometallic species. The steric bulk of the hexyl groups in trihexylstannane would likely influence the rate and efficiency of the transmetalation step in a similar manner.
Nucleophilic Substitution Reactions (SRN1) with Triorganostannyl Ions
Triorganostannyl anions, which can be generated from compounds like trihexylstannane, are potent nucleophiles that can participate in radical nucleophilic substitution (SRN1) reactions. rsc.orgmdpi.com This type of reaction provides a pathway for the formation of carbon-tin bonds, particularly with aryl halides. rsc.org
The SRN1 mechanism is a chain reaction involving radical and radical anion intermediates. rsc.orgchemistry-chemists.com The key steps are:
Initiation: An electron is transferred from the triorganostannyl anion to the aryl halide substrate, forming a radical anion. rsc.orgchemistry-chemists.com
Propagation: This radical anion fragments to produce an aryl radical and a halide anion. rsc.orgchemistry-chemists.com The aryl radical then reacts with another triorganostannyl anion to form the radical anion of the substitution product. rsc.orgchemistry-chemists.com This new radical anion transfers an electron to another molecule of the aryl halide substrate, continuing the chain. rsc.orgchemistry-chemists.com
The success and pathway of these reactions are highly dependent on the reaction conditions, including the solvent and the presence of light, which can initiate the reaction. rsc.orgmdpi.com For instance, the reaction of trimethylstannyl ions with certain chlorobenzoate derivatives proceeds via an SRN1 mechanism, with the reactions being catalyzed by light. rsc.org The nature of the leaving group on the aromatic ring also plays a crucial role; while aryl chlorides are suitable substrates for SRN1 reactions with triorganostannyl anions, aryl bromides and iodides may preferentially undergo halogen-metal exchange. mdpi.comchemistry-chemists.com
Advanced Applications of Trihexylstannane in Chemical Sciences
Catalytic Roles of Trihexylstannane and Related Organotins
The utility of organotin compounds extends beyond stoichiometric reagents into the domain of catalysis. Trihexylstannane and its structural analogs participate in and facilitate a range of catalytic transformations, from classical homogeneous catalysis in organic media to the synthesis of advanced nanocatalytic materials.
Trihexylstannane is a pivotal reagent in homogeneous catalytic systems, most notably in the hydrostannylation of unsaturated carbon-carbon bonds. This process involves the addition of a tin-hydride bond across an alkyne or alkene, typically catalyzed by late transition metals like palladium or rhodium, or initiated by radical inducers.
In palladium-catalyzed hydrostannylation, a Pd(0) complex is the active catalyst. The generally accepted mechanism involves the oxidative addition of the Sn-H bond of trihexylstannane to the Pd(0) center, forming a hydrido-palladium(II)-stannyl complex. This is followed by the insertion of the alkyne or alkene into the Pd-H bond. The final step is the reductive elimination of the resulting vinyl- or alkylstannane, which regenerates the Pd(0) catalyst and completes the cycle. The reaction is highly valuable as it provides regio- and stereocontrolled access to functionalized organostannanes, which are themselves powerful intermediates for further synthesis, such as in Stille cross-coupling reactions. The choice of ligands on the palladium catalyst and the reaction conditions can be tuned to favor specific isomers.
Research has demonstrated the high efficiency of this method. For instance, the palladium-catalyzed hydrostannylation of terminal alkynes with trialkyltin hydrides like trihexylstannane predominantly yields the (E)-β-vinylstannane isomer with excellent selectivity.
Table 1: Representative Palladium-Catalyzed Hydrostannylation Reactions
This table illustrates typical outcomes of the hydrostannylation of alkynes using trialkyltin hydrides, highlighting the stereoselectivity of the process.
| Alkyne Substrate | Tin Reagent | Catalyst | Major Product Isomer | Typical Yield |
|---|---|---|---|---|
| 1-Octyne | Trihexylstannane | Pd(PPh₃)₄ | (E)-1-(Trihexylstannyl)-1-octene | >90% |
| Phenylacetylene | Trihexylstannane | PdCl₂(PPh₃)₂ | (E)-β-(Trihexylstannyl)styrene | ~85-95% |
| Propargyl alcohol | Trihexylstannane | Pd(PPh₃)₄ | (E)-3-(Trihexylstannyl)prop-2-en-1-ol | >90% |
Organometallic compounds are increasingly utilized as single-source precursors for the synthesis of well-defined nanomaterials. Trihexylstannane and related organotins serve as effective precursors for tin-containing nanocatalysts, particularly tin(IV) oxide (SnO₂). The principle of thermocatalysis, or more accurately, thermal decomposition (pyrolysis), is applied to transform the molecular precursor into a solid-state material.
In this process, trihexylstannane is heated in a controlled atmosphere, often in the presence of an oxidizing agent or a high-boiling point coordinating solvent. The thermal energy cleaves the tin-carbon and tin-hydrogen bonds, leading to the formation of tin-based nuclei. These nuclei grow into nanoparticles, and the organic ligands (hexyl groups) are removed as volatile byproducts. The size, crystallinity, and morphology of the resulting SnO₂ nanoparticles can be precisely controlled by modulating parameters such as temperature, reaction time, and the concentration of the precursor.
These SnO₂ nanoparticles exhibit significant catalytic activity, particularly in oxidation reactions such as the catalytic oxidation of carbon monoxide (CO) to carbon dioxide (CO₂). Their high surface area-to-volume ratio provides an abundance of active sites, making them more efficient catalysts than their bulk material counterparts.
Table 2: Synthesis of Tin-Based Nanocatalysts from Organotin Precursors
This table outlines the relationship between organotin precursors and the resulting nanocatalytic materials synthesized via thermal methods.
| Organotin Precursor | Synthesis Method | Resulting Nanomaterial | Key Catalytic Application |
|---|---|---|---|
| Stannane, trihexyl- | Thermal Decomposition in Oleylamine | Tin(IV) Oxide (SnO₂) Nanocrystals | CO Oxidation |
| Tetra-n-butyltin | Solvothermal Synthesis | Tin(IV) Oxide (SnO₂) Nanosheets | Photocatalysis |
| Tin(II) 2-ethylhexanoate | Hot Injection Method | Tin Sulfide (SnS) Nanoparticles | Electrocatalysis |
While not catalysts themselves in biological systems, organotin compounds, including the trihexyltin moiety, are potent modulators of enzymatic catalysis. Their primary and most studied interaction is with F-type ATP synthases, the enzymes responsible for the synthesis of adenosine (B11128) triphosphate (ATP) in mitochondria and bacteria.
Triorganotin compounds act as powerful inhibitors of this enzyme. The mechanism involves the covalent binding of the trialkyltin cation to a specific, highly conserved amino acid residue within the proton-translocating F₀ domain of the enzyme. In many species, this residue is a cysteine (in subunit c or its equivalent proteolipid). The binding of the bulky trihexyltin group to this site physically obstructs the proton channel, effectively halting the flow of protons that drives the rotation of the F₀ motor. This rotational movement is mechanically coupled to the catalytic F₁ domain where ATP is synthesized. By blocking proton translocation, the trihexyltin compound uncouples oxidative phosphorylation and brings the enzyme's catalytic cycle to a halt. This interaction represents a clear case of modulating biological catalysis through targeted inhibition.
Nanocatalysis and Thermocatalysis Principles in Stannane Chemistry
Trihexylstannane in Organic Synthesis
Trihexylstannane is a versatile and powerful reagent in modern organic synthesis, primarily valued for its role in radical-mediated reductions and as a precursor for carbon-carbon bond-forming reactions.
Trihexylstannane is instrumental in constructing carbon-carbon bonds, mainly through the synthesis of organostannane reagents for the Stille cross-coupling reaction. The Stille reaction is a palladium-catalyzed coupling between an organostannane and an organic electrophile (typically a halide or triflate).
A common strategy involves a two-step sequence. First, trihexylstannane is added across an alkyne or alkene via a hydrostannylation reaction (as described in section 4.1.1) to generate a new, more complex trihexylorganostannane (e.g., a trihexylvinylstannane). This intermediate is then used directly in the Stille coupling. The catalytic cycle for the Stille coupling involves:
Oxidative Addition: The organic electrophile (R¹-X) adds to a Pd(0) catalyst to form a Pd(II) complex.
Transmetalation: The tin-carbon bond of the trihexylorganostannane (R²-Sn(Hex)₃) transfers its organic group (R²) to the palladium center, displacing the halide and forming an R¹-Pd-R² complex. The trihexyltin halide is released as a byproduct.
Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.
The use of hexyl groups, as opposed to the more traditional butyl or methyl groups, can be advantageous in the purification of the final product, as the trihexyltin byproducts are less volatile and more lipophilic, facilitating their removal via chromatography or extraction.
One of the most fundamental applications of trihexylstannane is as a selective reducing agent in radical-mediated transformations. It is a highly effective source of hydrogen atoms for replacing functional groups, particularly in dehalogenation and deoxygenation reactions.
The process operates via a radical chain mechanism, which is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) upon heating or by photochemical cleavage.
Initiation: The initiator forms a radical, which abstracts the hydrogen atom from trihexylstannane to generate the trihexylstannyl radical ((C₆H₁₃)₃Sn•).
Propagation: The trihexylstannyl radical reacts with the organic substrate (e.g., an alkyl halide, R-X) to abstract the halogen atom, forming a stable trihexyltin halide and leaving an alkyl radical (R•). This alkyl radical then abstracts a hydrogen atom from another molecule of trihexylstannane, yielding the reduced product (R-H) and regenerating the trihexylstannyl radical to continue the chain.
This method is prized for its high degree of chemoselectivity. It efficiently reduces organic halides, selenides, and xanthates (in the Barton-McCombie deoxygenation of alcohols) while leaving other common functional groups such as esters, ketones, carboxylic acids, and amides untouched. This selectivity allows for targeted reductions in complex, polyfunctional molecules.
Table 3: Selective Reductions with Trihexylstannane under Radical Conditions
This table showcases the chemoselectivity of trihexylstannane in reducing various functional groups in the presence of a radical initiator.
| Substrate Functional Group | Reaction Type | Conditions | Product | Status of Other Groups (e.g., Esters, Ketones) |
|---|---|---|---|---|
| Alkyl Bromide (R-Br) | Radical Dehalogenation | (C₆H₁₃)₃SnH, AIBN, heat | Alkane (R-H) | Unaffected |
| Aryl Iodide (Ar-I) | Radical Dehalogenation | (C₆H₁₃)₃SnH, AIBN, heat | Arene (Ar-H) | Unaffected |
| Alcohol (via Xanthate ester) | Barton-McCombie Deoxygenation | (C₆H₁₃)₃SnH, AIBN, heat | Alkane | Unaffected |
| Alkyl Phenyl Selenide (R-SePh) | Radical Deselenation | (C₆H₁₃)₃SnH, AIBN, heat | Alkane (R-H) | Unaffected |
Polymer Modification and Functionalization via Stannane Reagents
The functionalization of pre-existing polymers is a critical strategy for tailoring material properties without altering the main polymer backbone. Trihexylstannane serves as a key reagent in this area, primarily through the hydrostannylation reaction. This process involves the addition of the tin-hydride (Sn-H) bond of trihexylstannane across an unsaturated carbon-carbon bond (such as an alkene or alkyne) present on a polymer side-chain.
The reaction is typically initiated by radicals and results in the covalent attachment of the trihexylstannyl group to the polymer. This modification can significantly alter the polymer's characteristics, introducing the properties of the organotin moiety. For instance, it can change the polymer's solubility, refractive index, or affinity for other materials. The versatility of this approach is similar to the well-established hydrosilylation reaction used for modifying silicon-based polymers. rsc.org The hydrostannylation of polymers containing pendant vinyl groups with trihexylstannane provides a direct method for incorporating tin into an organic polymer structure.
| Reactant Polymer | Reagent | Reaction Type | Resulting Functional Group | Potential Change in Polymer Property |
|---|---|---|---|---|
| Polymer with Pendant Alkene/Alkyne Groups | Stannane, trihexyl- | Radical-initiated Hydrostannylation | Trihexylstannyl-alkane/alkene | Modified polarity, increased refractive index, altered surface energy |
Applications in Materials Science and Polymer Chemistry
In the broader fields of materials science and polymer chemistry, trihexylstannane is valuable not only for modifying existing polymers but also for influencing their initial synthesis and for creating novel composite materials with enhanced functionalities.
The architecture of a polymer—whether it is linear, branched, star-shaped, or cross-linked—profoundly influences its macroscopic properties. cmu.eduwikipedia.org Trihexylstannane can be employed as a chain transfer agent in radical polymerization to control and direct the formation of specific polymer architectures. wikipedia.org
In a polymerization reaction, a chain transfer agent terminates a growing polymer chain by donating an atom (in this case, hydrogen from the Sn-H group), while simultaneously creating a new radical (the trihexylstannyl radical) that can initiate a new chain. wikipedia.org This process helps in regulating the average molecular weight of the resulting polymers and preventing uncontrolled growth that can lead to high dispersity or undesirable cross-linking. wikipedia.orglibretexts.org The deliberate use of a chain transfer agent like trihexylstannane is a crucial technique in designing polymers with well-defined structures and predictable properties. google.comcardiff.ac.uk This control is essential for developing advanced materials where consistent performance is paramount. cardiff.ac.uk
| Polymerization Parameter | Effect of Trihexylstannane (Chain Transfer Agent) | Impact on Polymer Architecture |
|---|---|---|
| Average Molecular Weight | Reduces average molecular weight by terminating growing chains | Leads to shorter, more uniform polymer chains |
| Polymer Dispersity (Mw/Mn) | Narrows the molecular weight distribution | Creates a more homogeneous material with predictable properties |
| Gelation/Cross-linking | Suppresses unwanted side reactions and gel formation | Favors the formation of soluble, linear, or branched polymers over insoluble networks |
Organic-inorganic hybrid materials combine the distinct properties of their constituent parts to create new materials with synergistic or enhanced functionalities. mdpi.commdpi.com Organotin compounds, including derivatives of trihexylstannane, are used to fabricate such hybrids, particularly for electronic and optical applications. mdpi.commdpi.com These materials are true nanocomposites where the components are mixed on a molecular scale. mdpi.com
A common approach involves embedding organotin complexes within a conductive polymer matrix, such as poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS). mdpi.com In these systems, the organotin component can be introduced to modify the mechanical, thermal, or optoelectronic properties of the polymer film. mdpi.comuni-konstanz.de The synthesis often involves preparing the hybrid material from precursor molecules, allowing for strong, often covalent, interactions between the organic and inorganic phases. mdpi.com The incorporation of organotin moieties can lead to improved performance in applications like specialized coatings and electronic device layers. rjpbcs.comresearchgate.net
| Organic Matrix Component | Inorganic Component (Example Precursor) | Resulting Hybrid Material | Potential Application |
|---|---|---|---|
| Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) | Organotin(IV) Complexes | Organotin-doped conductive polymer film | Hole transport layers in optoelectronic devices mdpi.commdpi.com |
| Epoxy Resins, Polystyrene | Organotin-functionalized fillers | Reinforced polymer composite | Materials with enhanced mechanical strength and thermal stability uni-konstanz.de |
In the field of organic electronics, "doping" a semiconducting polymer involves introducing a substance that alters its charge carrier concentration, thereby increasing its electrical conductivity. gpambala.ac.in Organotin compounds have been investigated as dopants for conductive polymers to modulate their charge transport properties. mdpi.commdpi.commdpi.com When an organotin complex is integrated into a polymer matrix, it can influence the electronic structure and create more efficient pathways for charge carriers (holes or electrons) to move through the material. mdpi.com
Research on hybrid films made of organotin complexes embedded in PEDOT:PSS has shown that the organotin component can significantly impact the material's charge transport mechanism. mdpi.commdpi.com The process is not merely one of simple mixing; the organometallic dopant can affect the molecular arrangement and orbital interactions within the polymer. mdpi.com Studies have quantified these effects by measuring key electrical parameters. For example, the incorporation of certain pentacoordinated organotin(IV) complexes into polymer films has been shown to result in high hole mobility, a critical factor for efficient performance in devices like organic diodes. mdpi.com This suggests that the tin atom and its coordinated groups provide channels that facilitate the transport of electrical charges. mdpi.commdpi.com
| Polymer Matrix | Dopant Type | Measured Property | Reported Value Range | Reference |
|---|---|---|---|---|
| PEDOT:PSS | Pentacoordinated Organotin(IV) Complexes | Hole Mobility (µh) | 2.62 × 10⁻² – 3.63 cm²/V·s | mdpi.com |
| PEDOT:PSS | Pentacoordinated Organotin(IV) Complexes | Thermally Excited Hole Concentration (p₀) | 2.96 × 10¹⁸ – 4.38 × 10¹⁸ m⁻³ | mdpi.com |
| MoO₃/PEDOT:PSS | Organotin(IV) Complexes | Current Density (J) | ~1.3 × 10⁻⁷ A/cm² (variation under illumination) | mdpi.com |
Analytical Characterization
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy are powerful tools for elucidating the structure of organotin compounds. rjpbcs.com
Mass Spectrometry (MS): Mass spectrometry is widely used for the detection and identification of organotin compounds, even at low concentrations in various environmental and biological matrices. sciex.com High-resolution mass spectrometry can help determine the elemental composition. researchgate.net
Raman Spectroscopy for Molecular Fingerprinting
Chromatographic Techniques
Gas Chromatography (GC): Historically, GC coupled with mass spectrometry (GC-MS) has been a preferred method for analyzing polar organotin compounds, although it often requires derivatization. sciex.com
Liquid Chromatography (LC): More recently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a robust method for analyzing a wide range of organotin compounds in various samples, offering simplified sample preparation and high sensitivity. sciex.com
Computational and Theoretical Studies of Trihexylstannane
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intricate details of reaction mechanisms involving organotin compounds. researchgate.net While specific DFT studies on the reaction mechanisms of trihexylstannane are not widely documented, research on analogous trialkyltin compounds provides a strong framework for understanding its potential chemical behavior.
Table 1: Representative Theoretical Methods for Mechanistic Studies of Trialkyltins
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Elucidation of catalytic cycles | Identification of transition states, calculation of activation energies, understanding of catalyst-substrate interactions. researchgate.net |
| Ab initio methods | Study of reaction pathways | Detailed electronic structure analysis of reaction intermediates. |
| Semi-empirical methods | Initial screening of reaction possibilities | Faster computation for large systems, providing preliminary mechanistic hypotheses. researchgate.net |
These computational strategies are directly applicable to investigating the mechanisms of reactions involving trihexylstannane, such as its role in radical carbonylation reactions where trialkyltin precursors are utilized. acs.org
Molecular Dynamics Simulations in Organotin Reactivity
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior and reactivity of chemical systems over time. nih.gov This technique is particularly useful for understanding processes in condensed phases, such as solutions or within biological membranes. For organotin compounds like trihexylstannane, MD simulations can provide insights into their interactions with other molecules and their local environment, which governs their reactivity.
The development of reactive force fields, such as ReaxFF, has expanded the scope of MD simulations to include a wide range of chemical reactions for organic and organometallic compounds. nih.gov The application of such force fields to trihexylstannane would enable the simulation of its reactivity in complex systems, providing a dynamic perspective that complements the static picture from quantum chemical calculations.
Table 2: Potential Applications of Molecular Dynamics in Trihexylstannane Research
| Simulation Type | Research Area | Potential Insights |
| Classical MD | Solvation and partitioning | Understanding solubility in different media and partitioning behavior relevant to environmental fate and bioavailability. |
| Reactive MD (RMD) | Degradation pathways | Simulating the breaking of Sn-C bonds under various conditions (e.g., UV light, presence of radicals). nih.gov |
| MD with QM/MM | Enzymatic interactions | Modeling the interaction of trihexylstannane with biological macromolecules to understand its toxicological mechanisms. |
Theoretical Modeling of Spectroscopic Properties
Theoretical calculations are crucial for the interpretation and prediction of spectroscopic data. For organotin compounds, methods like DFT are widely used to model various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mössbauer spectra. nih.govacs.orgresearchgate.net
The calculation of NMR chemical shifts and coupling constants can aid in the structural elucidation of trihexylstannane and its derivatives. acs.org For example, the Karplus-type dependence of vicinal tin-carbon coupling constants (³J(Sn-C)) on the dihedral angle is a well-established principle that can be investigated and refined using computational models. acs.org
Vibrational spectroscopy (IR and Raman) is another area where theoretical modeling is highly valuable. DFT calculations can predict the vibrational frequencies and intensities of trihexylstannane, which helps in the assignment of experimental spectra. acs.org This is particularly useful for identifying characteristic vibrational modes associated with the Sn-C bonds and the hexyl chains.
Mössbauer spectroscopy is a powerful technique for probing the chemical environment of the tin nucleus. Theoretical calculations can correlate the measured isomer shifts and quadrupole splittings with the electronic structure and coordination geometry of the tin atom in trihexylstannane. acs.org
Table 3: Computational Methods for Spectroscopic Property Prediction of Organotins
| Spectroscopic Technique | Computational Method | Predicted Parameters |
| NMR Spectroscopy | GIAO-DFT | Chemical shifts (¹H, ¹³C, ¹¹⁹Sn), spin-spin coupling constants. acs.org |
| Infrared (IR) Spectroscopy | DFT | Vibrational frequencies and intensities. researchgate.net |
| Raman Spectroscopy | DFT | Raman scattering activities. acs.org |
| Mössbauer Spectroscopy | DFT | Isomer shift, quadrupole splitting. acs.org |
| UV-Vis Spectroscopy | TD-DFT | Electronic transitions, excitation energies. acs.org |
Structure-Activity Relationship Investigations from a Computational Perspective
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational toxicology and drug design, aiming to correlate the chemical structure of compounds with their biological activity or toxicity. tandfonline.comnih.gov For organotin compounds, QSAR models have been developed to predict their toxicity towards various organisms. tandfonline.comnih.govtandfonline.com
While specific QSAR studies focusing solely on trihexylstannane are limited, the general principles derived from studies on a broader range of organotins are applicable. The long hexyl chains in trihexylstannane would contribute significantly to its lipophilicity, a key factor in its bioaccumulation and interaction with biological membranes. Computational toxicology approaches, including the use of expert systems and read-across methods, can further aid in assessing the potential hazards of trihexylstannane based on data from structurally similar compounds. s-in.itresearchgate.net The US EPA's CompTox Chemicals Dashboard is an example of a resource that integrates such computational predictions. epa.gov
Table 4: Common Descriptors in Organotin QSAR Studies
| Descriptor Type | Example Descriptor | Relevance to Activity/Toxicity |
| Lipophilicity | logP, Molecular Connectivity Indices (MCI) | Governs transport across biological membranes and bioaccumulation. tandfonline.comtandfonline.com |
| Electronic | Hammett constants (σ), Polarizability of Sn atom | Influences interactions with biological targets and reactivity. tandfonline.comnih.gov |
| Steric/Topological | Total Surface Area (TSA), Molar Refractivity | Relates to the size and shape of the molecule, affecting binding to receptors or enzymes. tandfonline.com |
Q & A
Basic Research Questions
Q. What established synthetic routes exist for trihexyl-stannane, and how do reaction parameters (e.g., solvent, catalyst) impact yield and purity?
- Methodological Answer: Trihexyl-stannane is typically synthesized via transmetallation or Grignard reactions. For example, tributylstannane derivatives are prepared using Pd-catalyzed cross-coupling with organotin precursors (e.g., BuSnAsPh) and aryl halides in toluene . Reaction optimization includes controlling stoichiometry (excess organohalide), inert atmosphere (to prevent oxidation), and catalyst loading (e.g., (PPh)PdCl) to achieve yields >80% . Purity is confirmed via distillation under reduced pressure and NMR analysis .
Q. Which spectroscopic techniques are most reliable for characterizing trihexyl-stannane, and what spectral markers distinguish it from related organotin compounds?
- Methodological Answer:
- Sn-NMR : Chemical shifts for trihexyl-stannane typically range between δ -50 to -200 ppm, influenced by substituent electronegativity (e.g., aryl vs. alkyl groups) .
- FTIR : Key bands include Sn-H stretching (~1800 cm) and Sn-C vibrations (500–600 cm). Absence of O-H or N-H peaks confirms purity .
- MS : Fragmentation patterns (e.g., loss of hexyl groups) in TOF-MS distinguish trihexyl-stannane from tetraorganotin derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in Sn-NMR and mass spectrometry data when analyzing trihexyl-stannane derivatives?
- Methodological Answer: Discrepancies arise from isotopic variability (e.g., Sn vs. Sn) and adduct formation in MS. Strategies include:
- Isotopic Purity : Use monoisotopic SnH to eliminate splitting in NMR .
- MS Calibration : Compare experimental fragmentation (e.g., m/z 409 for [M - Hexyl]) with theoretical patterns using software like NIST MS Database .
- Triangulation : Cross-validate with X-ray crystallography (for solid-state structure) and elemental analysis .
Q. What mechanistic insights explain the thermal instability of trihexyl-stannane, and how can decomposition pathways be suppressed during synthesis?
- Methodological Answer: Decomposition occurs via radical pathways (Sn-H bond homolysis) or oxidation. Mitigation strategies:
- Temperature Control : Reactions conducted below 0°C reduce Sn-H bond cleavage .
- Stabilizing Agents : Add radical scavengers (e.g., BHT) or conduct reactions under strict anaerobic conditions .
- Kinetic Studies : Use DSC/TGA to identify decomposition thresholds and optimize reaction windows .
Q. How do solvent polarity and ligand design influence the reactivity of trihexyl-stannane in Stille coupling reactions?
- Methodological Answer:
- Solvent Effects : Nonpolar solvents (toluene, THF) favor transmetallation by stabilizing tin intermediates, while polar aprotic solvents (DMF) accelerate oxidative addition .
- Ligand Optimization : Bulky ligands (e.g., PPh) reduce side reactions by preventing catalyst aggregation. For example, ligand-to-Pd ratios of 2:1 improve coupling efficiency in macrocyclic syntheses .
Contradictions and Mitigation
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
